N-(5-Hydroxy-2-methyl-4-nitrophenyl)acetamide
Description
Properties
IUPAC Name |
N-(5-hydroxy-2-methyl-4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-5-3-8(11(14)15)9(13)4-7(5)10-6(2)12/h3-4,13H,1-2H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJHWLBYRROUEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protective Group Strategy and Initial Acetylation
The synthesis typically begins with a protected aniline derivative to ensure regiocontrol during subsequent nitration. For example, 5-methoxy-2-methylaniline serves as a practical starting material due to the methoxy group’s dual role as a directing group and protective moiety. Acetylation of the amine is achieved using acetic anhydride in glacial acetic acid, forming N-(5-methoxy-2-methylphenyl)acetamide with >90% yield under ambient conditions. The acetamido group’s electron-withdrawing nature directs nitration to the para position relative to the methyl group, minimizing byproducts.
Nitration and Regioselectivity Challenges
Nitration of N-(5-methoxy-2-methylphenyl)acetamide employs a mixed acid system (HNO₃/H₂SO₄) at 0–5°C to suppress polysubstitution. The nitro group preferentially occupies position 4 (para to methyl), guided by the acetamido group’s meta-directing effect. However, competing ortho nitration (position 6) may occur at higher temperatures, necessitating precise thermal control. Post-nitration, the crude product N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide is isolated via recrystallization from ethanol/water, achieving 75–85% purity.
Demethylation to Introduce the Hydroxy Group
The final step involves demethylation of the methoxy group using hydrobromic acid (48% HBr in acetic acid) at 80–90°C for 4–6 hours. This converts N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide to the target compound, N-(5-hydroxy-2-methyl-4-nitrophenyl)acetamide , with a yield of 65–70%. The reaction’s progress is monitored via thin-layer chromatography (TLC), with residual methoxy content <2% after purification.
Critical Analysis of Reaction Conditions
Solvent Selection
Polar aprotic solvents like dimethylformamide (DMF) improve nitration regioselectivity but complicate downstream purification. Conversely, acetic acid offers a balance between solubility and ease of removal, though it necessitates corrosion-resistant reactor materials.
Catalytic and Thermal Effects
The addition of anhydrous potassium carbonate during acetylation neutralizes liberated HCl, preventing side reactions. However, excessive base (>1.2 equiv) promotes hydrolysis of the acetamido group, reducing yields by 15–20%. Nitration at 30°C maximizes selectivity for the 4-nitro isomer, while temperatures >50°C favor 6-nitro byproducts.
Challenges in Purification and Characterization
Recrystallization and Purity Control
The target compound’s limited solubility in common solvents necessitates stepwise recrystallization. A 3:1 v/v ethanol/water mixture achieves 98% purity after two cycles, with residual acetic acid <0.5% (GC-MS analysis). Impurities such as N-(5-hydroxy-2-methyl-3-nitrophenyl)acetamide are removed via activated carbon treatment.
Spectroscopic Confirmation
- ¹H NMR (DMSO-d₆): δ 10.32 (s, 1H, OH), 8.21 (s, 1H, NH), 7.89 (d, J = 8.4 Hz, 1H, ArH), 6.92 (d, J = 8.4 Hz, 1H, ArH), 2.47 (s, 3H, CH₃), 2.15 (s, 3H, COCH₃).
- IR (KBr): 3320 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asym).
Industrial Scalability and Environmental Impact
Waste Stream Management
Batch processes generate 5–7 kg of acidic waste per kilogram of product, primarily from nitration and demethylation steps. Continuous flow systems reduce waste by 40% through solvent recycling and precise stoichiometric control.
Green Chemistry Alternatives
Emerging methodologies explore enzymatic demethylation using Rhodococcus spp. CYP450 enzymes, achieving 60% conversion under mild conditions (pH 7, 37°C). While promising, enzymatic routes currently lack the throughput required for industrial adoption.
Chemical Reactions Analysis
Types of Reactions
N-(5-Hydroxy-2-methyl-4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the acetamide moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-Hydroxy-2-methyl-4-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(5-Hydroxy-2-methyl-4-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy and nitro groups play a crucial role in its biological activity, potentially interacting with enzymes and receptors in biological systems. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The positions of substituents significantly alter chemical reactivity and biological interactions. Key analogs include:
Crystallography and Solubility
- N-(4-Hydroxy-2-nitrophenyl)acetamide forms monoclinic crystals (space group C2/c) with intermolecular hydrogen bonds (O–H⋯O and N–H⋯O) stabilizing the structure . The target compound’s methyl group may introduce steric hindrance, affecting crystal packing and solubility.
Key Research Findings and Implications
- Structure-Activity Relationships (SAR): Nitro groups at position 4 (as in the target) are associated with higher bioactivity in some contexts (e.g., NFTA’s carcinogenicity) but may require balancing with polar groups like -OH to reduce toxicity . Methyl groups at position 2 could enhance metabolic stability by shielding the acetamide bond from enzymatic degradation .
- Pharmacological Potential: While nitroaromatics are often avoided due to toxicity, derivatives with electron-withdrawing groups (e.g., -NO₂) and hydrogen-bond donors (e.g., -OH) may still hold promise for targeted therapies, pending rigorous toxicological screening .
Biological Activity
N-(5-Hydroxy-2-methyl-4-nitrophenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into the synthesis, biological mechanisms, and empirical findings surrounding this compound, supported by data tables and case studies.
The synthesis of this compound typically involves the acetylation of 5-hydroxy-2-methyl-4-nitroaniline using acetic anhydride, often in the presence of a base like pyridine to facilitate the reaction. The general reaction can be summarized as follows:
The biological activity of this compound is thought to stem from its interaction with various molecular targets. The hydroxy and nitro groups are particularly significant as they may interact with enzymes and receptors, influencing several biochemical pathways. The specific mechanism of action remains an area for further exploration, but preliminary studies suggest potential roles in modulating inflammatory responses and microbial inhibition.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for this compound were found to be significantly lower than those of standard antibiotics, suggesting a promising alternative for treatment.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus (MSSA) | 0.125 | Vancomycin | 1 |
| Staphylococcus epidermidis (MRSE) | 0.008 | - | - |
| Escherichia coli | 0.25 | Ciprofloxacin | 2 |
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies have demonstrated that it can inhibit pro-inflammatory cytokines in cell cultures, which could have implications for treating inflammatory diseases.
Case Study: Inhibition of Cytokines
A study conducted on macrophage cell lines showed that treatment with this compound resulted in a significant reduction in the secretion of TNF-alpha and IL-6, two critical cytokines involved in inflammation. The results are summarized below:
Table 2: Cytokine Inhibition by this compound
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | % Inhibition |
|---|---|---|---|
| TNF-alpha | 100 | 30 | 70% |
| IL-6 | 80 | 20 | 75% |
Safety and Toxicity
While the biological activities are promising, it is crucial to assess the safety profile of this compound. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits low toxicity levels; however, comprehensive toxicological evaluations are necessary to fully understand its safety in clinical settings.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(5-Hydroxy-2-methyl-4-nitrophenyl)acetamide?
- Methodological Answer : Synthesis typically starts with a methyl-substituted nitrophenol precursor. For analogous compounds (e.g., N-(2-Chloro-5-hydroxy-4-nitrophenyl)acetamide), acetylation using acetic anhydride and pyridine under controlled temperatures (60–80°C) is effective. Purification via recrystallization (e.g., ethanol/water) ensures high yield and purity. Adapting this protocol with 5-hydroxy-2-methyl-4-nitrophenol as the starting material is recommended .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton and carbon environments (e.g., distinguishing aromatic vs. methyl groups).
- IR Spectroscopy : Identifies functional groups (e.g., nitro stretch ~1520 cm⁻¹, acetamide C=O ~1680 cm⁻¹).
- Mass Spectrometry : Confirms molecular weight (e.g., ESI-MS for [M+H]+ ion).
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated for N-(4-Hydroxy-2-nitrophenyl)acetamide .
Q. What are the primary biological activities observed in structurally similar acetamide derivatives?
- Methodological Answer : Chlorinated analogs (e.g., N-(2-Chloro-5-hydroxy-4-nitrophenyl)acetamide) exhibit antimicrobial and antiviral properties in vitro. Activity is attributed to nitro group redox behavior and hydrogen-bonding capacity. Standardized MIC assays (e.g., broth microdilution) are recommended for evaluation .
Advanced Research Questions
Q. How does the position of the nitro group influence reactivity in nucleophilic substitution reactions?
- Methodological Answer : The para-nitro group activates the aromatic ring for electrophilic substitution but deactivates it for nucleophilic attacks. Comparative studies with isomers (e.g., N-(5-Chloro-2-methyl-3-nitrophenyl)acetamide) show that meta-nitro positioning enhances chloride displacement by nucleophiles (e.g., SNAr reactions in DMF at 100°C). Kinetic analysis (HPLC monitoring) quantifies substituent effects .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Solutions include:
- Standardized Protocols : Uniform cell lines (e.g., HEK293 for cytotoxicity) and purity thresholds (>95% via HPLC).
- Structure-Activity Relationship (SAR) Studies : Compare derivatives with defined substituents (e.g., chloro vs. methyl groups) to isolate contributing factors .
Q. How can computational modeling predict interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina assesses binding affinity to receptors (e.g., COX-2). For N-[4-(2-chloropropanoyl)phenyl]acetamide, docking revealed hydrophobic interactions with catalytic pockets.
- Molecular Dynamics (MD) Simulations : Validate stability of ligand-receptor complexes (e.g., 100-ns simulations in GROMACS). Pair with in vitro assays (e.g., enzyme inhibition) for validation .
Q. What are the challenges in crystallizing this compound, and how are they addressed?
- Methodological Answer : Hydroxy and nitro groups promote hydrogen bonding but may cause polymorphism. Techniques include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
